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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Pharmacological & Chemical Comparison

The table below summarizes the core differences between everolimus and sirolimus.

Feature Sirolimus (Rapamycin) Everolimus (RAD001)
Chemical Relation Parent compound 40-0O-(2-hydroxyethyl) derivative of sirolimus
[1]
Key Structural -- Additional 2-hydroxyethyl group at the C40
Difference position [1]
mMTORCL1 Inhibition Strong inhibition [2] [1] Strong inhibition [1]
MTORC2 Inhibition Weak or absent at typical Potent inhibition at clinically relevant
clinical concentrations [1] concentrations [1]
Bioavailability ~15% (humans) [1] Higher than sirolimus; absolute in humans not

determined (16% in rats) [1]

Half-Life 62 £ 16 hours [1] (78 hours 28 £ 7 hours [1] (35 hours per [3])
per [3])

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.smolecule.com/products/s567814?utm_src=pdf-interest
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6304429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://www.drugs.com/compare/everolimus-vs-sirolimus
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053318/
https://www.drugs.com/compare/everolimus-vs-sirolimus
https://www.smolecule.com/products/s567814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Feature Sirolimus (Rapamycin) Everolimus (RAD001)
Time to Steady ~6 days [1] ~4 days [1]

State

Dosing Frequency Once daily [1] Twice daily [1]

Major Metabolizing CYP3A4, CYP3A5, CYP2CS8 CYP3A4 [5]

Enzymes [4]
Metabolite Pattern Major reaction: 39-O- Major reactions: hydroxylation at multiple sites
demethylation [1] (e.g., C11, C12); minimal demethylation [1]

Mechanisms of Action and Selectivity

The differential effects on mTOR complexes are a key point of distinction. The following diagram illustrates

the shared and distinct pathways they influence.
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As the diagram shows, while both drugs inhibit mTORC1, everelimus has a significant secondary effect on

mTORC2, leading to broader downstream consequences [1].
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Supporting Experimental Evidence

The pharmacological differences translate into measurable variations in experimental outcomes.

¢ Neuroinflammation Model: In a study using BV2 microglial cells and a mouse model of kainic acid
(KA)-induced seizure, everolimus was significantly more effective than rapamycin (sirolimus) in
suppressing the mTOR signaling pathway. Everolimus more potently reduced mRNA expression of
inflammatory markers like INOS and attenuated ERK phosphorylation, a pathway not primarily
affected by sirolimus [6].

¢ Endothelial Cell Function: Research on human aortic endothelial cells showed that at clinically
relevant concentrations, everolimus effectively inhibited mTORC?2 activation, dissociating key
components Rictor and Sinl from the complex. This led to a more potent inhibition of AKT and ERK
phosphorylation, an effect sirolimus lacked. This suggests everolimus may have a superior effect in
preventing chronic rejection and transplant vasculopathy [1].

e Overcoming Drug Resistance: A study on human cancer cell lines resistant to EGFR inhibitors
found that everolimus was effective at inhibiting growth. Furthermore, it restored the efficacy of
EGFR-blocking drugs like gefitinib and cetuximab. The proposed mechanism involves everolimus's
ability to reduce the expression of VEGF and key signaling proteins downstream of EGFR, which
tumors use as escape pathways [7].

Conclusion for Research Applications

For researchers, the choice between everolimus and sirolimus is not trivial and should be guided by the

specific biological question.

e Choose Sirolimus if your research focuses on highly selective mTORC1 inhibition or requires a
drug with a longer half-life.

e Choose Everolimus if your work involves models where broader mTOR pathway inhibition
(including mTORC?2) is desired, or where its distinct pharmacokinetic profile (shorter half-life,
higher bioavailability) is more suitable. Evidence also supports its use in researching the reversal of
drug resistance in oncology and in neuroinflammatory conditions [6] [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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